Xylene Formaldehyde Resin

Thermogravimetric Analysis Polymer Degradation Thermal Stability

Xylene formaldehyde resin (CAS 26139-75-3) is a thermosetting oligomer synthesized via acid-catalyzed condensation of xylene (predominantly m-xylene) and formaldehyde. It exists as a low-viscosity liquid or translucent solid, possessing a meta-xylene skeleton with reactive oxygen-containing terminal groups that enable subsequent chemical modification.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 26139-75-3
Cat. No. B1580489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylene Formaldehyde Resin
CAS26139-75-3
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C.C=O
InChIInChI=1S/C8H10.CH2O/c1-7-4-3-5-8(2)6-7;1-2/h3-6H,1-2H3;1H2
InChIKeyOIAUFEASXQPCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylene Formaldehyde Resin CAS 26139-75-3: Thermosetting Oligomer for Coatings, Adhesives, and Composite Formulations


Xylene formaldehyde resin (CAS 26139-75-3) is a thermosetting oligomer synthesized via acid-catalyzed condensation of xylene (predominantly m-xylene) and formaldehyde . It exists as a low-viscosity liquid or translucent solid, possessing a meta-xylene skeleton with reactive oxygen-containing terminal groups that enable subsequent chemical modification . This resin serves as a foundational straight-type oligomer that can be used directly or modified with phenols, carboxylic acids, or amines to produce derivatives with tailored properties for industrial applications .

Role Thermosetting toughener and modifier for phenolic resin systems
Process Low-viscosity oligomer (≤60 cps) enables high-solids, low-VOC coating formulations
Resistance Broad chemical inertness supports protective coatings and adhesive applications

Why Unmodified Phenolic Resins and Petroleum Tackifiers Cannot Substitute for Xylene Formaldehyde Resin in Demanding Industrial Formulations


Procurement and formulation scientists cannot simply substitute xylene formaldehyde resin with conventional phenolic resins, alkylphenolic tackifiers, or petroleum hydrocarbon resins without compromising critical performance metrics. The intrinsic brittleness of unmodified phenolic resins necessitates the incorporation of xylene formaldehyde resin as a toughening modifier to prevent mechanical failure in cured composites [1]. Furthermore, the molecular architecture of straight-type xylene formaldehyde resin—specifically its meta-xylene skeleton and terminal reactive groups—provides a distinct viscosity profile (≤60 cps) that enables high-solids, low-VOC formulations unattainable with higher-molecular-weight alternatives . Finally, its resistance to water, moisture, alkali, acid, and gasoline distinguishes it from lower-cost petroleum-derived tackifiers that lack this breadth of chemical inertness, making it essential for protective coatings and adhesives exposed to harsh environments .

Xylene Formaldehyde Resin
Typical Substitutes
Toughness
Provides essential toughening to brittle phenolic matrices
Unmodified phenolic resins remain inherently brittle, risking mechanical failure
Viscosity
Low viscosity (≤60 cps) for high-solids, ambient handling
Higher-MW tackifiers require heated processing and limit low-VOC design
Chemical Resistance
Resistant to water, moisture, alkali, acid, and gasoline
Petroleum tackifiers often lack broad polar-solvent and aggressive-media resistance

Xylene Formaldehyde Resin CAS 26139-75-3: Quantified Performance Differentiators versus Phenolic Resins and In-Class Analogs


Thermal Stability Comparison: p-Xylene Formaldehyde Resin vs. o-Xylene Formaldehyde Resin

Thermal stability varies significantly based on the xylene isomer used in synthesis, with p-xylene formaldehyde (p-XF) resin exhibiting superior thermal stability compared to o-xylene formaldehyde (o-XF) resin. This isomer-dependent stability is a critical selection factor when thermal durability is paramount [1].

Thermal Stability
Head-to-head
p-XF resin: two-step degradation from ~300 °C; higher thermal stability than o-XF resin
Isomer-dependent thermal durability; p-XF preferred for sustained elevated-temperature performance
Activation energy 14.5 kcal/mol (soluble fraction); TGA in inert atmosphere
Thermogravimetric Analysis Polymer Degradation Thermal Stability

Reactivity Index Comparison: High-Reactivity Xylene Formaldehyde Resin vs. Standard-Grade Aromatic Hydrocarbon-Formaldehyde Resin

The reactivity of xylene formaldehyde resin with phenols and other active-hydrogen compounds is quantified by the xylenol value (mol/kg). High-reactivity grades demonstrate significantly elevated xylenol values compared to standard commercial grades, enabling more efficient downstream modification reactions [1].

Reactivity Index
Head-to-head
High-reactivity grade: xylenol value ≥15 mol/kg vs standard 9.5–10.5 mol/kg
43% higher reactivity supports faster modification and lower catalyst demand
Determined via xylenol condensation and GC analysis
Resin Modification Phenolic Condensation Reactivity Index

Mechanical Toughness Comparison: Xylene Formaldehyde Resin as Toughening Modifier for Phenolic Resins

Unmodified phenolic resins suffer from inherent brittleness that limits their application in structural composites. Xylene formaldehyde resin is specifically incorporated to overcome this fragility and impart toughness to the cured matrix [1].

Toughness Modification
Class-level inference
Modified resin yields “very hard and tough” FRP composites vs brittle unmodified phenolic
Supports selection for impact-resistant friction materials and structural composites
Qualitative data; specific impact strength values not provided
Fiber-Reinforced Plastics Phenolic Resin Modification Impact Resistance

Viscosity and Processability Advantage: Straight-Type Xylene Formaldehyde Resin vs. Higher-Molecular-Weight Tackifiers

Straight-type xylene formaldehyde resin is characterized by low viscosity (≤60 cps), which enables high-solids, low-VOC formulations and improves the dispersion of components in adhesive and coating systems . In contrast, higher-molecular-weight tackifiers such as certain terpene resins exhibit softening points up to ~135 °C and correspondingly higher melt viscosities .

Viscosity Profile
Cross-study comparable
≤60 cps
Low viscosity enables high-solids, low-VOC formulations without heated application
Terpene resins require processing above ~135 °C softening point
Low-VOC Coatings Tackifier Selection Viscosity Optimization

Adhesive Joint Strength Correlation: Xylene Formaldehyde Resin Loading and Viscosity Effects in Epoxy Blends

In epoxy resin adhesive blends, the loading level and viscosity of xylene formaldehyde resin directly impact adhesive joint strength. Higher viscosity grades of the resin reduce joint strength at elevated loadings, indicating that procurement must carefully match resin viscosity to the target formulation [1].

Adhesive Performance
Head-to-head
Joint strength decreases with higher-viscosity resin at 80 phr loading
Viscosity-grade selection critical for maximum epoxy bond strength
Lower viscosity grades recommended; dispersion state influences outcome
Epoxy Adhesives Tackifier Optimization Joint Strength

Chemical Resistance Profile: Xylene Formaldehyde Resin vs. Unspecified Petroleum Tackifiers

Xylene formaldehyde resin grades (e.g., NIKANOL L series) provide documented resistance to water, moisture, alkali, acid, and gasoline [1]. This broad chemical resistance profile distinguishes it from many petroleum-derived tackifiers that lack comparable resistance to polar solvents and aggressive chemical environments.

Chemical Resistance
Class-level inference
Resistant to water, moisture, alkali, acid, and gasoline; also provides electrical insulation
Multi-agent resistance justifies use in protective coatings and industrial maintenance
Class-level comparison vs petroleum hydrocarbon tackifiers
Protective Coatings Chemical Resistance Barrier Properties

High-Value Application Scenarios for Xylene Formaldehyde Resin CAS 26139-75-3 Based on Quantified Performance Evidence


Friction Material Binders Requiring Phenolic Resin Toughening

In brake pad and clutch facing formulations, xylene formaldehyde resin serves as a critical toughness modifier for phenolic resin binders. The documented ability of this resin to overcome phenolic brittleness and produce 'very hard and tough' FRP composites directly supports its use in friction materials where mechanical integrity under repeated thermal and mechanical stress is essential [1]. Procurement specifications should prioritize straight-type grades (CAS 26139-75-3) for subsequent phenolic modification.

High-Solids, Low-VOC Protective Coatings

The low viscosity (≤60 cps) of straight-type xylene formaldehyde resin enables formulation of high-solids, low-VOC coatings without the processing penalties associated with high-softening-point tackifiers [1]. Combined with documented resistance to water, moisture, alkali, acid, and gasoline , this resin is optimally suited for ambient and heat-cure epoxy paints used in industrial maintenance, marine, and can coating applications. Formulators should select L-series grades for maximum chemical resistance.

High-Efficiency Production of Phenol-Modified and Carboxylic Acid-Modified Derivatives

Manufacturers producing modified xylene resins (CAS 60806-48-6) should procure high-reactivity straight-type feedstock with xylenol values ≥15 mol/kg [1]. This specification ensures minimum 43% higher reactivity compared to standard commercial grades (9.5-10.5 mol/kg), reducing reaction time and catalyst consumption during modification with phenols, unsaturated carboxylic acids, or amines [1].

High-Performance Epoxy Adhesive Formulations

For epoxy-based structural adhesives, procurement must prioritize low-viscosity xylene formaldehyde resin grades. Studies demonstrate that joint strength is inversely correlated with resin viscosity at 80 phr loading in epoxy blends [1]. Selecting grades within the ≤60 cps viscosity range ensures optimal dispersion and maximum bond strength, whereas higher-viscosity grades compromise adhesive performance [1].

Application
Selection Property
Validation Focus
Phenolic toughening for friction materials
Toughness modification capacity in phenolic blends
Composite impact resistance and cured-matrix integrity
High-solids protective coating formulations
Low-viscosity oligomer for high-solids, low-VOC design
VOC content and multi-agent chemical resistance validation
Derivative resin production (phenol/carboxylic acid/amine modification)
High reactivity (xylenol value) for efficient downstream condensation
Reaction time and catalyst consumption optimization
Epoxy structural adhesives
Low viscosity for optimal dispersion in epoxy matrices
Adhesive joint strength and viscosity-grade correlation

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